1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-2-1-6(12)5-8(7)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVGJSLMWRGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and succinic anhydride.
Reaction Conditions: The reaction involves the condensation of 2-fluoroaniline with succinic anhydride under reflux conditions to form the intermediate product.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Scientific Research Applications
Therapeutic Potential
1. Anticancer Activity
Research indicates that 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione derivatives act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the immune response and tumor progression. By inhibiting IDO1, these compounds may enhance T-cell proliferation and survival, potentially leading to improved anti-tumor immunity. This mechanism is particularly relevant in the context of cancer therapy, where immune evasion is a significant challenge .
2. Anticonvulsant Properties
Recent studies have demonstrated that pyrrolidine-2,5-diones possess anticonvulsant activity. Compounds derived from this scaffold have been shown to interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system. For instance, a series of synthesized compounds exhibited significant anticonvulsant effects in various seizure models, indicating their potential as novel treatments for epilepsy .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolidine derivatives have also been explored. The modulation of inflammatory pathways through these compounds may provide therapeutic benefits in conditions characterized by chronic inflammation. Their ability to influence cytokine production and immune cell activation positions them as candidates for treating autoimmune diseases and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of various substituents on the pyrrolidine ring can significantly affect biological activity:
- Substituent Positioning : Different substituents at specific positions on the pyrrolidine ring can enhance or diminish activity against targets such as IDO1 or VGSCs.
- Stereochemistry : The stereogenic centers in the pyrrolidine ring contribute to the compound's binding affinity and selectivity towards biological targets .
Case Study 1: Cancer Treatment
A study investigated a series of pyrrolidine-2,5-dione derivatives for their ability to inhibit IDO1 activity in vitro. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects. In vivo studies further supported their efficacy by showing reduced tumor growth in animal models treated with these compounds .
Case Study 2: Epilepsy Management
In another study focusing on anticonvulsant activity, a library of 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-diones was synthesized and evaluated in seizure models. Compounds showed promising results with ED50 values indicating effective seizure prevention compared to standard treatments like phenytoin .
Mechanism of Action
The mechanism of action of 1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the N1 position and modifications to the aryl group. Key analogs include:
| Compound Name | Substituents/Modifications | Key Structural Features |
|---|---|---|
| 1-(2-Aminophenyl)pyrrolidine-2,5-dione | 2-Aminophenyl at N1 | Lacks fluorine; amino group at ortho position |
| 1-(4-Acetylphenyl)-3-aryloxy derivatives | 4-Acetylphenyl + aryloxy at C3 | Enhanced GABA-transaminase inhibition |
| 3-(Indol-3-yl)pyrrolidine-2,5-dione analogs | Indole moiety at C3 + piperazine at N1 | Dual affinity for 5-HT1A and SERT receptors |
| 1-(Pyridin-2-ylamino)methyl derivatives | Pyridine-amino-methyl at N1 | Moderate antimicrobial activity |
Key Observations :
- Amino Group Position: The 5-amino group (para to fluorine) may improve solubility and hydrogen-bonding interactions relative to ortho-substituted amino analogs .
Antimicrobial Activity
- Mannich Pyrol-Pyridine Bases (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione): Exhibited moderate activity against E. coli and B. subtilis (MIC ~50–100 µg/mL) but lower potency than penicillin standards .
Anticonvulsant Activity
- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl) Derivative: Demonstrated ED50 = 38.2 mg/kg in rodent models, superior to valproic acid (ED50 = 270 mg/kg). Activity linked to sodium/calcium channel modulation .
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy) Derivative : Inhibited GABA-transaminase (IC50 = 5.2 mM), comparable to vigabatrin (IC50 = 4.8 mM) .
- Target Compound: The 5-amino-2-fluorophenyl group may enhance GABAergic activity via fluorine’s electron-withdrawing effects, though experimental validation is needed.
Receptor Affinity
- Indol-3-yl Derivatives (e.g., Compound 4f): Showed dual affinity for 5-HT1A (Ki = 12 nM) and serotonin transporter (SERT, Ki = 8 nM), attributed to the indole-piperazine scaffold .
- Target Compound: The amino-fluorophenyl group may favor interactions with amine-binding receptors (e.g., serotonin or dopamine receptors), but this requires pharmacological profiling.
Physicochemical Properties
- Molecular Weight and Solubility: Target Compound: Estimated molecular weight ~223.2 g/mol (C10H8FN2O2). 1-(2-Aminophenyl)pyrrolidine-2,5-dione: MW = 190.2 g/mol; lower lipophilicity due to lack of fluorine . Indol-3-yl Derivatives (e.g., 4i): MW >400 g/mol; reduced solubility but enhanced receptor affinity via extended π-systems .
- Melting Points: Target Compound: Not reported, but fluorinated analogs typically exhibit higher melting points (e.g., 1-(5-chloro-2-hydroxyphenyl) derivative: mp = 203–204°C) . 1-(2-Iodophenyl)pyrrolidine-2,5-dione: mp = 178–182°C, influenced by halogen size .
Biological Activity
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,5-diones with amine derivatives. The pyrrolidine core is crucial for the biological activity observed in various derivatives. The structural characteristics can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
1. Enzyme Inhibition
Research indicates that pyrrolidine-2,5-dione derivatives exhibit significant enzyme inhibition properties. For instance, compounds structurally related to this compound have been shown to selectively inhibit human placental aromatase and cholesterol side chain cleavage (CSCC) enzymes. The inhibition constants (Ki) for some related compounds range from 0.8 to 1.75 µM, indicating potent inhibitory effects on these enzymes .
2. Receptor Binding Affinity
Several studies have highlighted the affinity of pyrrolidine derivatives for serotonin receptors. Compounds similar to this compound demonstrated high binding affinity for the 5-HT1A receptor and serotonin transporter (SERT). For example, certain derivatives showed significant affinity values that suggest potential applications in treating mood disorders .
3. Antimicrobial and Anticancer Activities
Pyrrolidine derivatives have also been evaluated for their antimicrobial and anticancer properties. A review indicated that these compounds could inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the disruption of cellular processes or interference with DNA replication.
Case Study 1: Aromatase Inhibition
In a study evaluating the efficacy of several pyrrolidine-2,5-dione derivatives as aromatase inhibitors, it was found that compounds with specific substitutions on the aromatic ring exhibited enhanced inhibitory activity compared to standard drugs used in hormone-sensitive cancers. This suggests that further modification of the structure could lead to more effective therapeutic agents .
Case Study 2: Antidepressant Activity
Another investigation explored the antidepressant potential of pyrrolidine derivatives through their interaction with serotonin receptors. The results indicated that certain compounds not only bind effectively but also modulate receptor activity, leading to behavioral changes in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies which reveal how different substituents affect its pharmacological profile:
| Substituent | Effect on Activity |
|---|---|
| Amino group | Increases binding affinity to receptors |
| Fluoro group | Enhances metabolic stability |
| Aromatic substitutions | Modulates enzyme inhibition potency |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione and its derivatives?
- Methodology : The synthesis typically involves functionalizing the pyrrolidine-2,5-dione core with aryl groups. For example, N-alkylation or acylation reactions are used to introduce substituents like the 5-amino-2-fluorophenyl moiety. Key steps include protecting the amine group (e.g., using Boc protection) and deprotection under acidic conditions . Structural confirmation requires ¹H/¹³C NMR, ESI-HRMS, and X-ray crystallography (using SHELX programs for refinement) .
Q. How can structural characterization be optimized for pyrrolidine-2,5-dione derivatives?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and pyrrolidine protons.
- X-ray crystallography : Use SHELXL for high-resolution refinement, particularly for resolving fluorine and amino group positions .
- Mass spectrometry : ESI-HRMS ensures accurate molecular weight determination, critical for verifying synthetic products .
Q. What are the critical stability considerations for storing this compound?
- Methodology : Store under inert gas (e.g., argon) at −20°C to prevent oxidation of the amine group. Monitor purity via HPLC with UV detection (λ = 254 nm) every 6 months. Avoid aqueous environments due to hydrolysis susceptibility of the dione ring .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?
- Data Analysis : Comparative studies show that fluorinated derivatives (e.g., 2,5-difluorophenyl analogs) exhibit enhanced blood-brain barrier permeability compared to methoxy-substituted versions. For instance, fluorinated pyrrolidine-2,5-diones showed 3-fold higher GABA-transaminase inhibition (IC₅₀ = 5.2 µM vs. 160.4 µM for non-fluorinated analogs) in neuroactivity assays .
Q. What mechanisms explain the interaction of this compound with neurological targets (e.g., 5-HT1A receptors)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model binding to the 5-HT1A receptor’s orthosteric site. The 5-amino group forms hydrogen bonds with Ser159, while the fluorophenyl moiety engages in π-π stacking with Phe361 .
- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with 5-HT1A receptors. EC₅₀ values < 100 nM suggest high agonist activity .
Q. How can conflicting data on antimicrobial activity be resolved?
- Case Study : A 2023 study reported weak activity against E. coli (MIC > 500 µg/mL), while a 2024 study showed potent anti-Mycobacterium tuberculosis effects (MIC = 12.5 µg/mL).
- Resolution : Differences arise from the compound’s ability to inhibit mycobacterial fatty acid biosynthesis (targeting InhA) while lacking Gram-negative penetration. Validate via gene knockout experiments and lipidomics .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodology :
- Salt formation : Prepare hydrochloride salts (e.g., via HCl/EtOAc treatment), increasing aqueous solubility by >10-fold .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that convert to the active form in plasma .
Experimental Design & Data Contradiction Management
Q. How should researchers design dose-response studies for neuropharmacological applications?
- Protocol :
In vitro : Test concentrations from 1 nM to 100 µM in neuronal cell lines (e.g., SH-SY5Y) using MTT assays for cytotoxicity and patch-clamp for ion channel effects.
In vivo : Use rodent models (e.g., forced swim test for antidepressants) with doses adjusted for bioavailability (typically 10–50 mg/kg, oral) .
Q. What analytical approaches reconcile discrepancies in crystallographic data?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
